![molecular formula C16H16N2O3 B5552251 4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)

4-{[(3-methylphenoxy)acetyl]amino}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

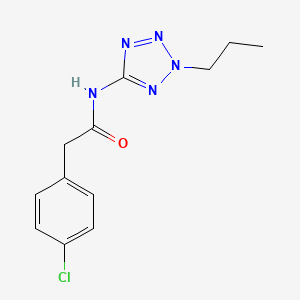

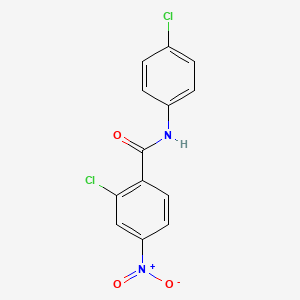

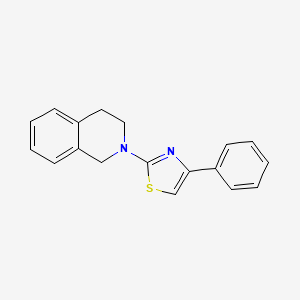

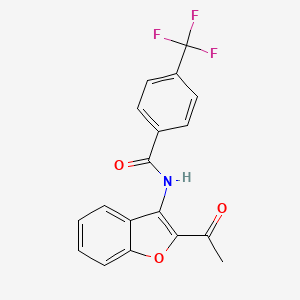

The synthesis of compounds related to “4-{[(3-methylphenoxy)acetyl]amino}benzamide” often involves multi-step chemical reactions with specific reagents and conditions to ensure the desired structural formation. For instance, the synthesis of 4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride, a compound with a somewhat related structure, was achieved through a 7-step sequence, demonstrating the complexity and meticulousness required in synthesizing such compounds (Standridge & Swigor, 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to “4-{[(3-methylphenoxy)acetyl]amino}benzamide” has been explored through techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using these methods, providing insights into its crystalline structure, molecular geometry, and electronic properties (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be predicted by studying their molecular electrostatic potential (MEP) surface maps and performing theoretical calculations. These analyses help estimate the molecule's reactivity, which is crucial for understanding how it may interact in various chemical environments.

Physical Properties Analysis

Physical properties like solubility, melting point, and glass transition temperatures are significant for the practical use of chemical compounds. The inherent viscosities and solubility in aprotic polar solvents such as dimethylsulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP), alongside thermal stability, are crucial parameters that are analyzed for related compounds to determine their applicability in various domains (Saxena et al., 2003).

Scientific Research Applications

Cancer Research

4-{[(3-methylphenoxy)acetyl]amino}benzamide, similar to its derivative MGCD0103, has shown potential as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, affecting cancer cell proliferation, inducing histone acetylation, and triggering apoptosis. This suggests its potential use as an anticancer drug (Zhou et al., 2008).

Material Science

In material science, similar compounds have been used in the synthesis of hyperbranched aromatic polyamides, demonstrating significant solubility and thermal stability. Such polymers have applications in coatings, adhesives, and other high-performance materials (Yang et al., 1999).

Anticonvulsant Research

Derivatives of 4-{[(3-methylphenoxy)acetyl]amino}benzamide have been investigated for their anticonvulsant properties. Studies indicate effective control of seizures in animal models, suggesting their potential as anticonvulsant medications (Robertson et al., 1987).

Environmental Science

In environmental science, related compounds are studied for their degradation pathways and biotoxicity in advanced oxidation processes. This research provides insights into the environmental impact and degradation mechanisms of pharmaceuticals and industrial chemicals (Le et al., 2017).

Molecular Structure Analysis

The compound's structure has been analyzed using X-ray diffraction and density functional theory (DFT), highlighting its potential for further exploration in various fields such as drug design and material science (Demir et al., 2015).

properties

IUPAC Name |

4-[[2-(3-methylphenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11-3-2-4-14(9-11)21-10-15(19)18-13-7-5-12(6-8-13)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSFTUCAHUIFTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3-Methylphenoxy)acetyl]amino}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)

![ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)

![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)

![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)

![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)

![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)

![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)

![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)